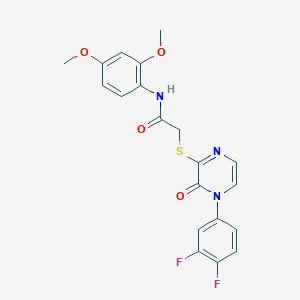
2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H17F2N3O4S and its molecular weight is 433.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by the presence of a thioether linkage and a pyrazinone moiety, which contribute to its biological properties. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have indicated that derivatives of pyrazinones exhibit significant antitumor activity. The compound has shown promising results in inhibiting cancer cell proliferation in various in vitro assays. For instance, a study demonstrated that this compound effectively reduced the viability of human cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase.
Antioxidant Activity
The antioxidant potential of this compound was evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses considerable free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
The anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly downregulated pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory conditions.
The biological activities of this compound appear to be mediated through several mechanisms:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Modulation of Apoptotic Pathways : It promotes apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.
- Reduction of Oxidative Stress : By scavenging free radicals, it mitigates oxidative damage to cells.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antitumor effects on MCF-7 breast cancer cells; showed a 60% reduction in cell viability at 50 µM concentration after 48 hours. |
| Study 2 | Assessed antioxidant activity using DPPH assay; IC50 value was found to be 25 µM, indicating strong radical scavenging ability. |
| Study 3 | Investigated anti-inflammatory effects in RAW 264.7 macrophages; significant decrease in TNF-α production (p < 0.05) after treatment with 10 µM for 24 hours. |
属性
IUPAC Name |
2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O4S/c1-28-13-4-6-16(17(10-13)29-2)24-18(26)11-30-19-20(27)25(8-7-23-19)12-3-5-14(21)15(22)9-12/h3-10H,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQUNDXNNXRMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













